molecular formula C27H22N4O3 B2944103 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 941963-63-9

2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2944103
CAS No.: 941963-63-9
M. Wt: 450.498
InChI Key: CDBBBGWXHDEJHQ-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H22N4O3 and its molecular weight is 450.498. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions. The study detailed the effect of hydrogen bonding on the self-assembly process and evaluated the antioxidant activities of the ligands and their complexes, revealing significant antioxidant properties (Chkirate et al., 2019).

Computational and Pharmacological Evaluation

Faheem (2018) conducted computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study found that certain compounds demonstrated binding and moderate inhibitory effects across various assays, highlighting the therapeutic potential of these derivatives (Faheem, 2018).

Antimicrobial Activities

The synthesis of novel thiazole derivatives incorporating pyrazole moiety and their antimicrobial activities were reported by Saravanan et al. (2010). This study indicated that most synthesized compounds exhibited significant antibacterial and antifungal activities, pointing to the potential application of such compounds in developing new antimicrobial agents (Saravanan et al., 2010).

Anti-Inflammatory Activity

K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-[(pyrazole-yl)methylene]-4-oxo-thiazolidin-3-yl acetamide and evaluated them for anti-inflammatory activity. The study highlighted that several compounds showed significant anti-inflammatory activity, suggesting the potential application of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is synthesized from 4-methylphenylhydrazine and ethyl acetoacetate. The second intermediate is 4-phenoxyphenylacetic acid, which is synthesized from phenol and benzyl cyanide. These two intermediates are then coupled together using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.", "Starting Materials": [ "4-methylphenylhydrazine", "ethyl acetoacetate", "phenol", "benzyl cyanide", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine:", "Step 1: 4-methylphenylhydrazine is reacted with ethyl acetoacetate in the presence of acetic acid and refluxed for several hours to form ethyl 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylacetate.", "Step 2: The ethyl ester is then hydrolyzed with sodium hydroxide to form 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylacetic acid.", "Step 3: The acid is then coupled with thionyl chloride to form the acid chloride, which is then reacted with ammonia to form 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine.", "Synthesis of 4-phenoxyphenylacetic acid:", "Step 1: Phenol is reacted with benzyl cyanide in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-phenoxyphenylacetonitrile.", "Step 2: The nitrile is then hydrolyzed with sodium hydroxide to form 4-phenoxyphenylacetic acid.", "Coupling of the two intermediates to form the final product:", "Step 1: 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine is reacted with 4-phenoxyphenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide." ] }

CAS No.

941963-63-9

Molecular Formula

C27H22N4O3

Molecular Weight

450.498

IUPAC Name

2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C27H22N4O3/c1-19-7-9-20(10-8-19)24-17-25-27(33)30(15-16-31(25)29-24)18-26(32)28-21-11-13-23(14-12-21)34-22-5-3-2-4-6-22/h2-17H,18H2,1H3,(H,28,32)

InChI Key

CDBBBGWXHDEJHQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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